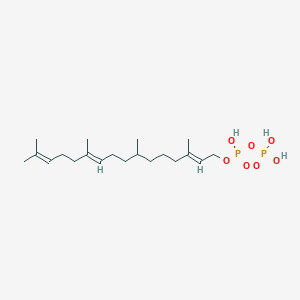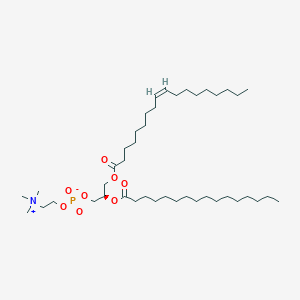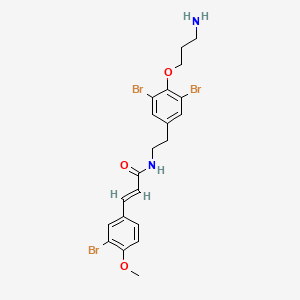![molecular formula C26H48NO7P B1261690 [(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261690.png)
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as lysophosphatidylcholine 18:3, is a lysophospholipid. It is a monoglycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site. This compound is characterized by the presence of an 18-carbon fatty acid chain with three cis double bonds at positions 9, 12, and 15. It is a metabolite found in human blood and has significant biological roles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the enzymatic hydrolysis of phosphatidylcholine. This process can be catalyzed by phospholipase A2, which selectively removes one of the fatty acid chains from phosphatidylcholine, resulting in the formation of lysophosphatidylcholine .
Industrial Production Methods
Industrial production of this compound often involves the extraction of phosphatidylcholine from natural sources such as egg yolk, soybeans, and other plant and animal tissues. The extracted phosphatidylcholine is then subjected to enzymatic hydrolysis to produce lysophosphatidylcholine .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bond between the glycerol backbone and the fatty acid chain can be hydrolyzed, resulting in the formation of glycerophosphocholine and free fatty acids.
Substitution: The phosphorylcholine moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out under mild conditions to prevent complete degradation of the compound.
Hydrolysis: Hydrolysis reactions can be catalyzed by acids, bases, or enzymes such as phospholipase A2.
Substitution: Substitution reactions often require specific catalysts or reagents to facilitate the exchange of the phosphorylcholine moiety.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerophosphocholine and free fatty acids.
Substitution: Various lysophospholipid derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of lysophospholipids in various chemical reactions.
Biology: It serves as a biomarker for various physiological and pathological conditions, including inflammation and cardiovascular diseases.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the formulation of pharmaceuticals and cosmetics due to its emulsifying properties
Mécanisme D'action
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects through several mechanisms:
Cell Signaling: It acts as a signaling molecule, modulating the activity of various enzymes and receptors involved in cell signaling pathways.
Membrane Dynamics: It influences the fluidity and permeability of cell membranes, affecting various cellular processes.
Gene Expression: It can regulate gene expression by modulating the activity of transcription factors such as NF-kappa B and peroxisome proliferator-activated receptors (PPARs).
Comparaison Avec Des Composés Similaires
Similar Compounds
LysoPC(181): Contains a single double bond in the fatty acid chain.
LysoPC(182): Contains two double bonds in the fatty acid chain.
LysoPC(180): Contains no double bonds in the fatty acid chain.
Uniqueness
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its three cis double bonds, which confer distinct structural and functional properties. These double bonds influence its reactivity, interaction with biological membranes, and role in cell signaling compared to other lysophosphatidylcholines .
Propriétés
Formule moléculaire |
C26H48NO7P |
|---|---|
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h6-7,9-10,12-13,25,28H,5,8,11,14-24H2,1-4H3/b7-6-,10-9-,13-12-/t25-/m1/s1 |
Clé InChI |
WKQNRCYKYCKESD-YVHLTTHBSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)




![Ethyl 2-(2-(2-cyanophenoxy)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1261617.png)
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)



![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid](/img/structure/B1261628.png)


